(4-Methoxypyrrolidin-2-yl)methanol hydrochloride
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Overview
Description
(4-Methoxypyrrolidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxypyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 4-methoxypyrrolidine with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process generally includes:
Reactor Type: Batch reactors.
Purification: Crystallization or recrystallization from suitable solvents.
Quality Control: Analytical techniques such as HPLC or NMR to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxypyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the methanol group to a methyl group.
Substitution: Nucleophilic substitution reactions at the methanol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-methoxypyrrolidine-2-carboxylic acid.
Reduction: Formation of 4-methoxypyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(4-Methoxypyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxypyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathways Involved: Various biochemical pathways, including those related to neurotransmission and inflammation.
Comparison with Similar Compounds
- **(2S,4R)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
- **(2R,4S)-4-Methoxypyrrolidin-2-yl)methanol hydrochloride
- **(2-Chloro-4-pyridinyl)methanol
Uniqueness: (4-Methoxypyrrolidin-2-yl)methanol hydrochloride is unique due to its specific methoxy substitution on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C6H14ClNO2 |
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Molecular Weight |
167.63 g/mol |
IUPAC Name |
(4-methoxypyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H |
InChI Key |
JZJNYGFWGCTQFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)CO.Cl |
Origin of Product |
United States |
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